N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine
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Overview
Description
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . The specific structure of this compound combines the coumarin moiety with a norleucine derivative, potentially enhancing its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and norleucine.
Esterification: The hydroxyl group of the coumarin derivative is esterified with a suitable acylating agent, such as propanoyl chloride, under basic conditions.
Coupling Reaction: The esterified coumarin is then coupled with norleucine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the coumarin moiety.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. The coumarin moiety may inhibit enzymes like DNA gyrase, while the norleucine derivative can interact with amino acid receptors. These interactions can lead to antimicrobial, anti-inflammatory, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory properties.
Norleucine derivatives: Studied for their potential therapeutic effects in various diseases
Uniqueness
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is unique due to its combined structure, which may enhance its biological activity and specificity compared to individual coumarin or norleucine derivatives .
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-5-7-8-16(21(25)26)22-20(24)13(4)27-17-10-9-15-14(6-2)11-18(23)28-19(15)12(17)3/h9-11,13,16H,5-8H2,1-4H3,(H,22,24)(H,25,26) |
InChI Key |
MBSGLPJJKZLHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C |
Origin of Product |
United States |
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